N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the reaction of 1,3-benzothiazole derivatives with appropriate reagents under controlled conditions. A common synthetic route may include:
Formation of Benzothiazole Derivatives: Starting with the synthesis of 1,3-benzothiazole derivatives through cyclization reactions involving ortho-aminothiophenol and carbonyl compounds.
Chlorination: Introduction of a chlorine atom at the 5-position of the benzothiazole ring using chlorinating agents such as thionyl chloride.
Coupling Reaction: Coupling of the chlorinated benzothiazole with another benzothiazole derivative through a sulfanyl linkage, often using thiol reagents and coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: DCC, EDC (ethyl(dimethylaminopropyl)carbodiimide).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological activity. Generally, benzothiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A parent compound with various derivatives having diverse biological activities.
5-Chloro-1,3-Benzothiazole: A chlorinated derivative with potential antimicrobial properties.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Uniqueness
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific structural features, such as the presence of both benzothiazole and chlorinated benzothiazole moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS3/c17-9-5-6-13-11(7-9)19-16(24-13)22-8-14(21)20-15-18-10-3-1-2-4-12(10)23-15/h1-7H,8H2,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAVFCKQXAUTCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC4=C(S3)C=CC(=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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